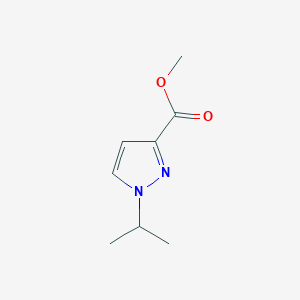

Methyl 1-isopropyl-1H-pyrazole-3-carboxylate

CAS No.: 1006348-65-7

Cat. No.: VC4046591

Molecular Formula: C8H12N2O2

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1006348-65-7 |

|---|---|

| Molecular Formula | C8H12N2O2 |

| Molecular Weight | 168.19 g/mol |

| IUPAC Name | methyl 1-propan-2-ylpyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C8H12N2O2/c1-6(2)10-5-4-7(9-10)8(11)12-3/h4-6H,1-3H3 |

| Standard InChI Key | PORMWGSZOHFFHJ-UHFFFAOYSA-N |

| SMILES | CC(C)N1C=CC(=N1)C(=O)OC |

| Canonical SMILES | CC(C)N1C=CC(=N1)C(=O)OC |

Introduction

Chemical Properties and Structural Analysis

Molecular Characteristics

The compound’s IUPAC name, methyl 1-propan-2-ylpyrazole-3-carboxylate, reflects its substitution pattern. Key structural features include:

-

A pyrazole core with nitrogen atoms at positions 1 and 2.

-

An isopropyl group () at position 1.

-

A methyl ester () at position 3.

The canonical SMILES representation is , and its InChI key is .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 168.19 g/mol | |

| Boiling Point | Not reported | – |

| LogP (Partition Coeff.) | 1.25 | |

| TPSA (Topological PSA) | 44.12 Ų |

The compound’s moderate hydrophobicity () suggests balanced solubility in both organic and aqueous media, making it suitable for diverse synthetic applications .

Synthesis and Reaction Pathways

Synthetic Strategies

Methyl 1-isopropyl-1H-pyrazole-3-carboxylate is typically synthesized via condensation reactions between hydrazine derivatives and β-keto esters. A common approach involves:

-

Reacting methyl acetoacetate with isopropyl hydrazine under acidic or basic conditions.

-

Cyclization to form the pyrazole ring, followed by purification via column chromatography .

Alternative methods leverage continuous flow reactors to enhance yield and purity, particularly for industrial-scale production.

Example Reaction Mechanism

This reaction proceeds via enolate formation, followed by nucleophilic attack and dehydration .

Applications in Research and Industry

Agrochemical Development

The isopropyl group enhances lipid solubility, aiding penetration into plant tissues. Derivatives of this compound are explored as:

-

Fungicides: Pyrazole-carboxylates disrupt fungal cell membrane synthesis .

-

Herbicides: Structural modifications can target plant-specific metabolic pathways .

Table 2: Comparative Bioactivity of Pyrazole Derivatives

| Compound | Activity (MIC/IC₅₀) | Target Organism/Enzyme |

|---|---|---|

| Methyl 1-isopropyl-1H-pyrazole-3-carboxylate | Under investigation | – |

| Methyl 5-nitro analog | 50 µM | S. aureus |

| Chlorocarbonyl derivative | 75 µM | E. coli |

Biological Activity and Mechanisms

Putative Targets

The compound’s ester and isopropyl groups may engage in:

-

Hydrogen bonding with enzyme active sites (e.g., serine proteases).

-

Hydrophobic interactions in lipid-rich environments (e.g., bacterial membranes).

Comparison with Structural Analogues

Functional Group Impact

| Compound | Key Differences | Bioactivity Impact |

|---|---|---|

| Methyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate | Nitro group at position 3 | Enhanced antimicrobial activity |

| 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | Carboxylic acid vs. ester | Reduced cell permeability |

| Chlorocarbonyl derivative | Chlorine substituent | Increased electrophilicity |

The methyl ester in Methyl 1-isopropyl-1H-pyrazole-3-carboxylate balances reactivity and stability, making it a versatile intermediate.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume